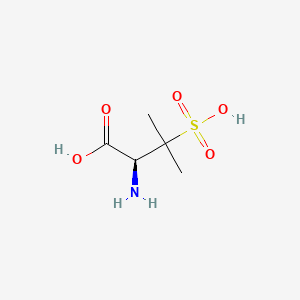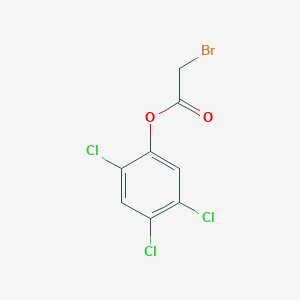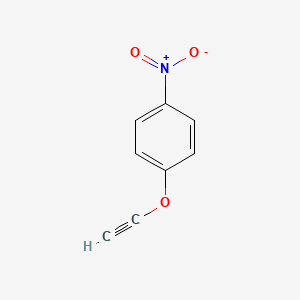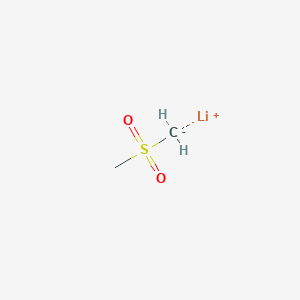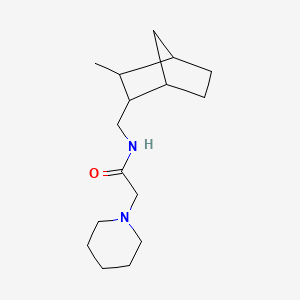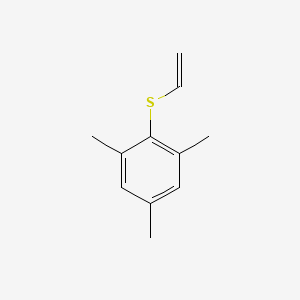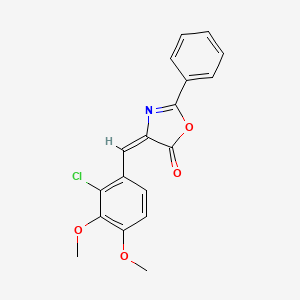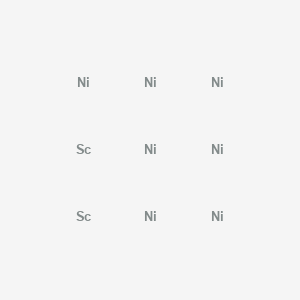
Diiodoplatinum;tributylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodoplatinum;tributylphosphanium is a coordination compound that consists of a platinum center coordinated to two iodine atoms and a tributylphosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:
PtI2+PBu3→PtI2(PBu3)
The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.
Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.
Reduction: The platinum center can be reduced to form lower oxidation state complexes.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products
Oxidation: Tributylphosphine oxide.
Substitution: Platinum complexes with different halide ligands.
Reduction: Lower oxidation state platinum complexes.
Wissenschaftliche Forschungsanwendungen
Diiodoplatinum;tributylphosphanium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used in cancer treatment.
Diazido platinum(IV) complexes: These complexes are designed for photoactivated chemotherapy and exhibit high stability and photocytotoxicity.
Uniqueness
Diiodoplatinum;tributylphosphanium is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of the tributylphosphine ligand can enhance its solubility in organic solvents and modify its electronic properties, making it distinct from other platinum-based compounds.
Eigenschaften
CAS-Nummer |
15390-94-0 |
|---|---|
Molekularformel |
C24H56I2P2Pt+2 |
Molekulargewicht |
855.5 g/mol |
IUPAC-Name |
diiodoplatinum;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI-Schlüssel |
SBHPEWRXFRFYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
